molecular formula C14H18N4O4S B2948538 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034315-28-9

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2948538
CAS No.: 2034315-28-9
M. Wt: 338.38
InChI Key: SEFPPEAVQYQCTO-UHFFFAOYSA-N
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Description

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound with the CAS Number 2034315-28-9 and a molecular formula of C 14 H 18 N 4 O 4 S . It features a molecular weight of 338.38 g/mol. This compound is built on a complex architecture incorporating a 1,2,3-thiadiazole ring and an oxazolidine-2,4-dione moiety, structures known to be privileged scaffolds in medicinal chemistry. The 1,2,3-thiadiazole heterocycle present in this molecule is a recognized pharmacophore associated with a diverse array of biological activities. Scientific literature indicates that derivatives of this scaffold have demonstrated promising antiviral potential, showing activity against pathogens like the Tobacco Mosaic Virus (TMV) and Hepatitis B Virus (HBV), as well as anti-HIV properties . Furthermore, this core structure has been investigated for anticancer and antifungal applications, making it a valuable template for drug discovery efforts in these fields . The oxazolidine-2,4-dione component is a bioisostere of the thiazolidine-2,4-dione (TZD) ring, which is a well-established pharmacophore in antidiabetic research . TZDs are known to function as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism . The integration of these two distinct, biologically active motifs suggests that this compound is a sophisticated chemical tool for pharmaceutical and biological research . It is primarily intended for use in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and as a building block in the synthesis of novel chemical entities for screening libraries. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-2-3-10-12(23-16-15-10)13(20)17-6-4-9(5-7-17)18-11(19)8-22-14(18)21/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPPEAVQYQCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiadiazole moiety and an oxazolidine structure, which are known to confer various pharmacological properties.

  • Molecular Formula : C₁₄H₁₈N₄O₄S
  • Molecular Weight : 338.38 g/mol
  • CAS Number : 2034315-28-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in critical biological pathways. The presence of the thiadiazole ring suggests potential mechanisms involving modulation of enzyme activity and interference with cell signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties against various human cancer cell lines. For instance, studies have reported IC₅₀ values in the range of 0.74–10.0 µg/mL against colon (HCT116), lung (H460), and breast (MCF-7) cancer cells .
  • Antibacterial and Antifungal Properties : Similar compounds have demonstrated effectiveness against bacterial strains and fungi, suggesting that the oxazolidine component may enhance these activities .

Case Studies

  • Anticancer Studies : A review of 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. The most active compounds showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : In vitro studies have indicated that thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, showcasing their potential as antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC₅₀ Value (µg/mL)Reference
AnticancerHCT116 (Colon Cancer)3.29
AnticancerH460 (Lung Cancer)10
AnticancerMCF-7 (Breast Cancer)10.28
AntimicrobialMycobacterium tuberculosisN/A

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine substituent : A six-membered amine ring that may enhance lipophilicity and influence pharmacokinetic behavior.

Inferred Molecular Formula : C₁₄H₁₈N₄O₄S (calculated based on the imidazolidine analog in ).
Molecular Weight : ~338.38 g/mol.

Comparison with Structurally Similar Compounds

Imidazolidine-2,4-dione Analog (CAS 2034388-10-6)

This compound replaces the oxazolidine ring with an imidazolidine-2,4-dione core, introducing an additional nitrogen atom.

Property Target Compound Imidazolidine Analog
Molecular Formula C₁₄H₁₈N₄O₄S (inferred) C₁₄H₁₉N₅O₃S
Molecular Weight 338.38 g/mol 337.40 g/mol
Core Structure Oxazolidine-2,4-dione Imidazolidine-2,4-dione
Key Functional Groups Thiadiazole, piperidine Thiadiazole, piperidine

Functional Impact :

  • The thiadiazole and piperidine groups are conserved, suggesting similar electronic profiles.

3-Anilino-5-Methyl-5-(4-Phenoxyphenyl)-oxazolidine-2,4-dione

This compound () shares the oxazolidine-2,4-dione core but features bulky aromatic substituents.

Property Target Compound 3-Anilino-5-Methyl-5-(4-Phenoxyphenyl)-oxazolidine-2,4-dione
Molecular Formula C₁₄H₁₈N₄O₄S C₂₂H₁₈N₂O₄
Molecular Weight 338.38 g/mol 374.40 g/mol
Key Functional Groups Thiadiazole, piperidine Phenoxyphenyl, anilino
Toxicity Data Not available Cytotoxicity (5 mg/L), liver damage (0.05 mg/L) in rats

Functional Impact :

  • The target compound’s thiadiazole group may confer distinct electronic properties compared to the phenoxyphenyl group.

(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione

This derivative () includes methoxy-substituted benzylidene and phenyl groups.

Property Target Compound (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione
Key Functional Groups Thiadiazole, piperidine Methoxybenzylidene, methoxyphenyl
Bioactivity Unknown NMR data available (structural confirmation)

Functional Impact :

  • Methoxy groups in the latter compound may improve solubility but reduce membrane permeability compared to the thiadiazole group.

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